

# Comprehensive Technical Guide: Chemical Structure Analysis of 2,4-Dimethyl-6-nitrobenzonitrile

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## Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitrobenzonitrile

CAS No.: 58579-99-0

Cat. No.: B3054160

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## Executive Summary

Compound: **2,4-Dimethyl-6-nitrobenzonitrile** CAS Registry Number: 58579-99-0 Formula:  $C_9H_8N_2O_2$  Molecular Weight: 176.17 g/mol [1][2]

This technical guide outlines the structural elucidation, spectroscopic characterization, and purity profiling of **2,4-Dimethyl-6-nitrobenzonitrile**, a critical intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceutical scaffolds (specifically diarylpyrimidine analogs).

Precise structural analysis of this compound is challenging due to the steric crowding of the 1,2,4,6-substitution pattern and the potential for regioisomers (e.g., 2,6-dimethyl-4-nitrobenzonitrile) arising during nitration synthesis. This guide provides a self-validating analytical protocol designed to definitively distinguish the target isomer from its byproducts.[2]  
[3]

## Part 1: Strategic Analysis Framework

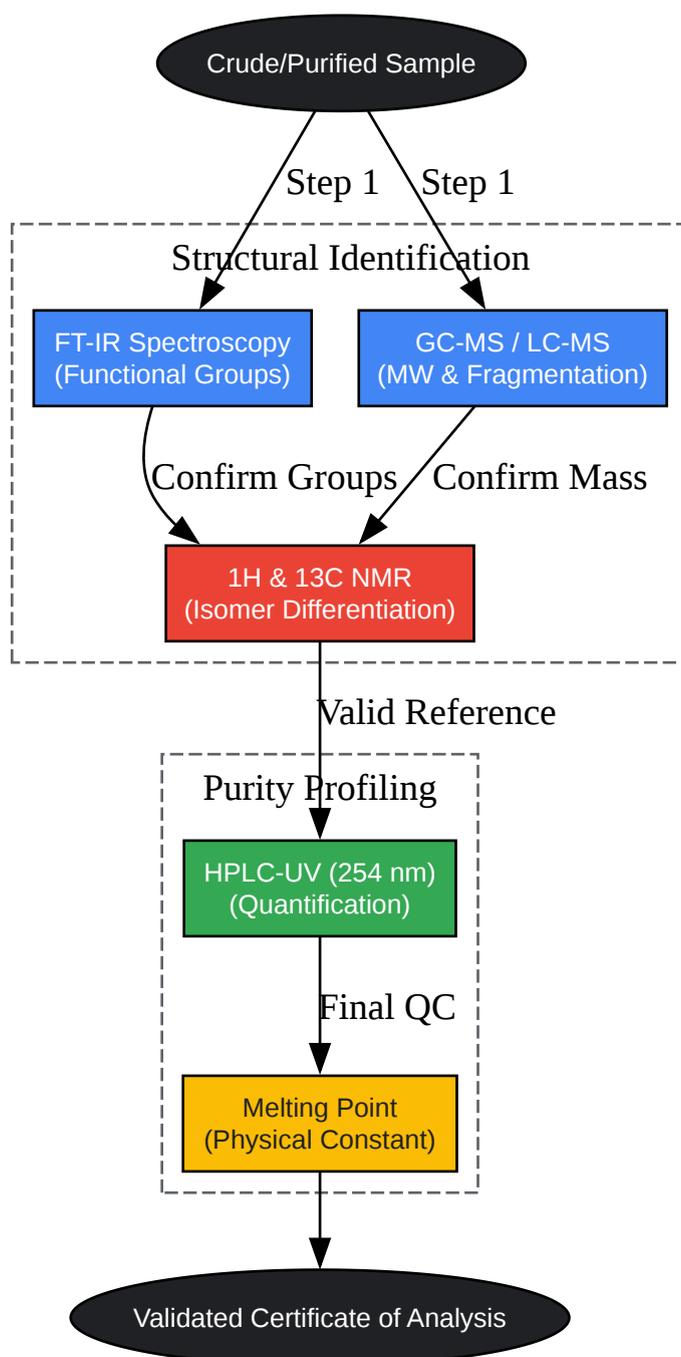
To ensure scientific integrity, we employ a Triad of Confirmation strategy. This approach does not rely on a single technique but requires cross-validation across three domains:

- Mass & Elemental Composition (MS): Confirms the formula and fragmentation logic.

- Connectivity & Environment (NMR/IR): Maps the specific substitution pattern (2,4-Me vs. 2,6-Me).
- Purity & Separation (HPLC): Quantifies the target against thermodynamic isomers.[2][3]

## Analytical Workflow Diagram

The following diagram illustrates the logical flow for validating the compound's identity.



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Figure 1: Step-by-step analytical workflow for definitive characterization of **2,4-Dimethyl-6-nitrobenzonitrile**.

## Part 2: Spectroscopic Characterization[2][3]

### Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 2,4-dimethyl-6-nitro isomer from the 2,6-dimethyl-4-nitro isomer.[3] The symmetry (or lack thereof) is the key diagnostic.[2][3]

#### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Position	Chemical Shift ( $\delta$ )	Multiplicity	Integration	Diagnostic Logic
Ar-H (C3)	~7.20 - 7.30 ppm	Singlet (s)	1H	Located between two methyl groups (shielded relative to H5).[3]
Ar-H (C5)	~7.90 - 8.10 ppm	Singlet (s)	1H	Key Signal: Deshielded significantly by the adjacent ortho-nitro group. [3]
Ar-Me (C2)	~2.55 - 2.65 ppm	Singlet (s)	3H	Ortho to Nitrile (electron-withdrawing).[3]
Ar-Me (C4)	~2.40 - 2.50 ppm	Singlet (s)	3H	Para to Nitrile, Meta to Nitro.[3]

Critical Distinction:

- Target (2,4-Me, 6- $\text{NO}_2$ ): Asymmetric. You will see two distinct aromatic singlets and two distinct methyl singlets.[2][3]

- Isomer (2,6-Me, 4-NO<sub>2</sub>): Symmetric.[2] You would see one aromatic singlet (integrating to 2H) and one methyl singlet (integrating to 6H).[2][3]
- Note: The presence of two distinct methyl peaks is the fastest confirmation of the 2,4-substitution pattern.[2][3]

### <sup>13</sup>C NMR Highlights

- Nitrile Carbon (-CN): ~115–117 ppm.[2][3]
- C-NO<sub>2</sub> (C6): ~148–150 ppm (Deshielded, quaternary).[2][3]
- Methyl Carbons: Two distinct peaks at ~19 ppm and ~21 ppm.[2][3]

### Infrared Spectroscopy (FT-IR)

IR confirms the presence of the functional groups introduced during synthesis.[2][3]

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Nitrile (-C≡N)	2220 – 2240	Medium/Strong	Characteristic sharp peak; confirms cyanation.[3]
Nitro (-NO <sub>2</sub> )	~1530 & ~1350	Strong	Asymmetric (1530) and Symmetric (1350) stretches.[2][3]
Aromatic C=C	1600, 1450	Medium	Ring skeletal vibrations.[2][3]
C-H (Aliphatic)	2920 – 2980	Weak	Methyl group C-H stretching.[2][3]

### Mass Spectrometry (GC-MS / LC-MS)[3]

- Molecular Ion: m/z 176 [M]<sup>+</sup> (Electron Impact) or [M+H]<sup>+</sup> (ESI).[2][3]
- Fragmentation Pattern (EI):

- m/z 176: Molecular Ion.
- m/z 159:  $[M - OH]^+$  (Ortho effect common in nitroarenes with adjacent alkyls).[2][3]
- m/z 130:  $[M - NO_2]^+$  (Loss of nitro group).[2][3]
- m/z 103:  $[M - NO_2 - HCN]^+$  (breakdown of the benzonitrile core).[2][3]

## Part 3: Purity Profiling & Experimental Protocols[2] [3]

### High-Performance Liquid Chromatography (HPLC) Method

This method separates the target from unreacted starting material (2,4-dimethylbenzonitrile) and regioisomers.[3]

Protocol Parameters:

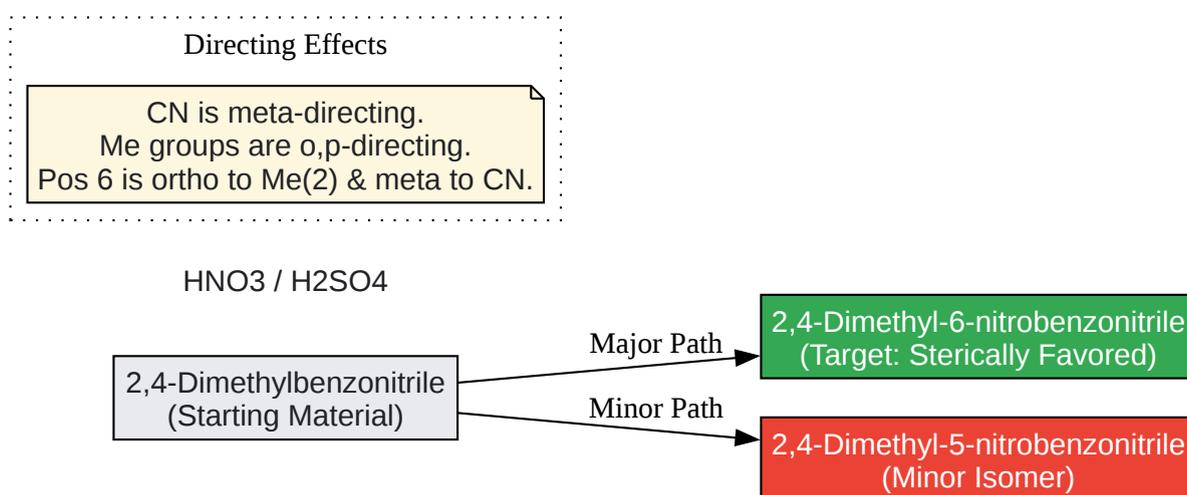
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m).[2][3]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][3]
- Mobile Phase B: Acetonitrile (ACN).[2][3]
- Gradient:
  - 0-2 min: 10% B (Isocratic hold)
  - 2-15 min: 10%  $\rightarrow$  90% B (Linear ramp)
  - 15-20 min: 90% B (Wash)
- Flow Rate: 1.0 mL/min.[2][3]
- Detection: UV at 254 nm (Aromatic) and 210 nm (Nitrile/Amide impurities).[2][3]
- Temperature: 30°C.

Self-Validating Logic: The nitro group significantly increases polarity compared to the starting material.[2][3]

- Elution Order: **2,4-Dimethyl-6-nitrobenzonitrile** (Target) will elute earlier than the unreacted 2,4-dimethylbenzonitrile due to the polarity of the nitro group, but later than dinitro impurities.

## Synthesis & Impurity Origins (Causality)

Understanding the synthesis aids in identifying impurities.[2][3] The compound is typically synthesized via Nitration of 2,4-Dimethylbenzonitrile.[2][3]



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Figure 2: Synthesis pathway and potential isomeric impurities.

## Experimental Protocol: Sample Preparation for Analysis

- For NMR: Dissolve ~10 mg of sample in 0.6 mL of CDCl<sub>3</sub>. Ensure the solution is clear; filter through a cotton plug if particulate matter (inorganic salts from nitration) remains.[2][3]
- For HPLC: Prepare a stock solution of 1 mg/mL in Acetonitrile. Sonicate for 5 minutes. Dilute to 0.1 mg/mL with Water/ACN (50:50) to match the initial mobile phase conditions.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89046, 2,4-Dimethylbenzotrile. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. 2,4-Dimethylbenzotrile - Gas Phase IR Spectrum. National Institute of Standards and Technology. [\[2\]](#)[\[3\]](#) Retrieved from [\[Link\]](#)[\[3\]](#)

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- 2. 2,4-Dimethylbenzotrile [\[webbook.nist.gov\]](#)
- 3. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
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